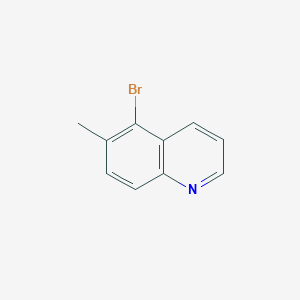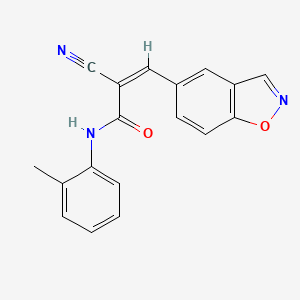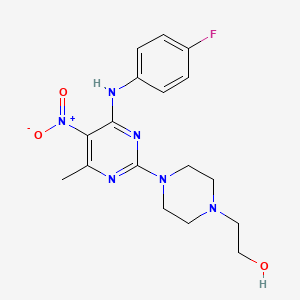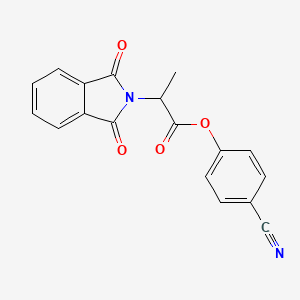![molecular formula C20H21NO7S B2671548 methyl (2Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-[(4-ethoxyphenyl)sulfonyl]acrylate CAS No. 1327179-12-3](/img/structure/B2671548.png)
methyl (2Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-[(4-ethoxyphenyl)sulfonyl]acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-[(4-ethoxyphenyl)sulfonyl]acrylate is a meticulously designed compound often celebrated for its unique structural features and reactivity. With a blend of benzodioxin and sulfonyl-phenyl elements, it finds relevance in diverse scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-[(4-ethoxyphenyl)sulfonyl]acrylate usually involves multi-step organic reactions. One common route includes:
Amino Compound Formation: : Synthesize the 2,3-dihydro-1,4-benzodioxin-6-ylamino precursor through a reaction of benzodioxin derivatives with suitable amine sources.
Acryloylation: : Introduce the acrylate moiety using an appropriate esterification reaction, typically involving methyl acrylate in the presence of a catalyst.
Sulfonylation: : Add the 4-ethoxyphenylsulfonyl group via sulfonyl chloride reagents in a controlled environment, often using basic conditions to facilitate the reaction.
Industrial Production Methods
In an industrial setting, scaled-up methods involve similar principles but utilize continuous flow reactors to enhance yield and efficiency. Process optimization may include:
High-throughput screening of catalysts and reaction conditions.
Automation of reagent addition to maintain consistent quality.
Utilization of solvent recovery systems to minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : Can undergo oxidation reactions to form sulfoxide and sulfone derivatives, often using reagents like hydrogen peroxide or peracids.
Reduction: : Reductive amination can modify its amino group, typically employing agents like sodium borohydride.
Substitution: : The sulfonyl group allows for various nucleophilic substitution reactions, particularly under basic conditions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: : Sodium borohydride, lithium aluminium hydride.
Substitution: : Halides, alcohols, or thiols in the presence of bases like KOH.
Major Products Formed
Oxidation can yield sulfone derivatives. Reduction can lead to secondary amine products. Substitution reactions may introduce diverse functional groups, altering the compound’s reactivity and application.
Applications De Recherche Scientifique
Methyl (2Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-[(4-ethoxyphenyl)sulfonyl]acrylate has a wide range of applications:
Chemistry: : Used as a building block in synthetic chemistry for developing new compounds.
Biology: : Investigated for its interaction with biological macromolecules.
Medicine: : Potential in pharmacological studies for its bioactive properties.
Industry: : Utilized in the development of new materials with unique chemical properties.
Mécanisme D'action
This compound exerts its effects through interactions with molecular targets like enzymes or receptors. The benzodioxin moiety often plays a role in its binding affinity, while the sulfonyl group can influence its reactivity and solubility.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl (2Z)-3-(phenylamino)-2-[(4-methoxyphenyl)sulfonyl]acrylate
Ethyl (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-(phenylsulfonyl)acrylate
Methyl (2Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-(tosyl)acrylate
Unique Aspects
Methyl (2Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-[(4-ethoxyphenyl)sulfonyl]acrylate stands out due to its specific combination of benzodioxin and sulfonyl-phenyl groups, which impart unique chemical and biological properties. This uniqueness is often reflected in its specific binding interactions and reactivity patterns.
There you have it—a comprehensive dive into the world of this compound. Anything else I can explore or elaborate on for you?
Propriétés
IUPAC Name |
methyl (Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-(4-ethoxyphenyl)sulfonylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO7S/c1-3-26-15-5-7-16(8-6-15)29(23,24)19(20(22)25-2)13-21-14-4-9-17-18(12-14)28-11-10-27-17/h4-9,12-13,21H,3,10-11H2,1-2H3/b19-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUWCJUXXYMWJSW-UYRXBGFRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC3=C(C=C2)OCCO3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)/C(=C\NC2=CC3=C(C=C2)OCCO3)/C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-ethylphenyl)-3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide](/img/structure/B2671466.png)
![2-chloro-N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-6-fluorobenzamide](/img/structure/B2671467.png)


![(S)-7-benzyl-2,5-dioxa-8-azaspiro[3.4]octane](/img/structure/B2671471.png)


![4,6-dimethoxy-N-[4-(trifluoromethyl)phenyl]-5-pyrimidinesulfonamide](/img/structure/B2671475.png)
![1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-3-cyclopentylpropan-1-one](/img/structure/B2671476.png)
![2-(5-{[2-(cyclohexylamino)-2-oxoethyl]thio}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-(2-phenylethyl)acetamide](/img/structure/B2671477.png)
![Furan-2-yl(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2671481.png)
![4-[(1H-imidazol-1-yl)methyl]-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B2671482.png)
![5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylic acid](/img/structure/B2671485.png)

